molecular formula C35H42N2O11 B1201922 Methyl reserpate, 4-ethoxycarbonyl-3,5-dimethoxybenzoic acid ester

Methyl reserpate, 4-ethoxycarbonyl-3,5-dimethoxybenzoic acid ester

Cat. No. B1201922
M. Wt: 666.7 g/mol
InChI Key: ZCDNRPPFBQDQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-[(4-ethoxycarbonyloxy-3,5-dimethoxyphenyl)-oxomethoxy]-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester is a yohimban alkaloid.

Scientific Research Applications

Synthesis and Labeling

Methyl reserpate, particularly in its form as 4-ethoxycarbonyl-3,5-dimethoxybenzoic acid ester, has been utilized in various synthetic chemical processes. Roth et al. (1982) described the preparation of labeled reserpines, where methyl reserpate was used to synthesize 2H-labeled reserpine analogs. This indicates its role in the creation of specifically labeled compounds for research purposes (Roth, Fischer, Pachta, & Althaus, 1982).

Medicinal Chemistry

Methyl reserpate derivatives have been explored in medicinal chemistry. For example, Kucerovy et al. (1997) synthesized Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a new chemical entity intended for the treatment of various disorders, including cancer (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).

Biochemistry and Microbiology

In the field of biochemistry and microbiology, compounds similar to methyl reserpate have been studied for their biochemical properties. Donnelly and Dagley (1980) researched the oxidation of compounds like 3,5-dimethoxy-4-hydroxybenzoic acid by a strain of Pseudomonas putida, shedding light on the metabolic pathways of similar compounds (Donnelly & Dagley, 1980).

Chemical Structure and Reactivity

The structure and reactivity of compounds related to methyl reserpate are also of interest. For instance, Barich et al. (2004) investigated the structures of compounds like 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, which are structurally related to methyl reserpate. Their study contributes to a better understanding of the molecular geometry and interactions of similar compounds (Barich, Zell, Powell, & Munson, 2004).

properties

IUPAC Name

methyl 17-(4-ethoxycarbonyloxy-3,5-dimethoxybenzoyl)oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N2O11/c1-7-46-35(40)48-31-26(42-3)12-18(13-27(31)43-4)33(38)47-28-14-19-17-37-11-10-22-21-9-8-20(41-2)15-24(21)36-30(22)25(37)16-23(19)29(32(28)44-5)34(39)45-6/h8-9,12-13,15,19,23,25,28-29,32,36H,7,10-11,14,16-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDNRPPFBQDQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2OC)C(=O)OC)NC6=C5C=CC(=C6)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859132
Record name Methyl 18-({4-[(ethoxycarbonyl)oxy]-3,5-dimethoxybenzoyl}oxy)-11,17-dimethoxyyohimban-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl reserpate, 4-ethoxycarbonyl-3,5-dimethoxybenzoic acid ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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